

# Application Notes: Protocol for the Extraction of Dicafeoylquinic Acids from Coffee Beans

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## Compound of Interest

Compound Name: 1,3-Dicafeoylquinic acid

Cat. No.: B1664542

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Dicafeoylquinic acids (diCQAs) are a significant subclass of chlorogenic acids (CGAs), which are potent antioxidant compounds found abundantly in coffee beans.[1][2] The primary isomers include 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA.[3][4] These compounds are of great interest to the pharmaceutical and nutraceutical industries due to their various biological activities, including antioxidant and anti-inflammatory properties.[5] Green, unroasted coffee beans are a particularly rich source of diCQAs, as the roasting process can lead to their degradation and isomerization.[2][6]

This document provides detailed protocols for the extraction of diCQAs from coffee beans using both conventional and advanced methods. It also presents comparative data on various extraction parameters to aid researchers in selecting the optimal method for their specific application.

## Data Presentation: Comparison of Extraction Methods

The efficiency of diCQA extraction is highly dependent on the chosen solvent and methodology. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted

Extraction (MAE) are often more efficient, reducing extraction time and energy consumption compared to conventional methods.[\[7\]](#)[\[8\]](#)

Table 1: Influence of Solvent and Method on Chlorogenic Acid (CGA) Yield

Extraction Method	Solvent System	Source Material	Typical Yield	Reference
Hot Extraction	Distilled Water	Green Coffee Beans	~11% (total extract)	<a href="#">[1]</a>
Cold Extraction	Methanol	Green Coffee Beans	~6-7% (total extract)	<a href="#">[1]</a>
Solid-Liquid	20% (m/m) Acetone-Water	Spent Coffee Grounds	0.832 mg 5-CQA/g	<a href="#">[4]</a>
Solid-Liquid	20% (m/m) Ethanol-Water	Spent Coffee Grounds	~11% lower 5-CQA yield than acetone	<a href="#">[4]</a>
Ultrasound-Assisted	Dichloromethane	Spent Coffee Grounds	38.2 mg Caffeine/g extract	<a href="#">[9]</a>

| Microwave-Assisted | Water | Roasted Coffee Beans | 1.01 g Caffeine/100g d.w. |[\[10\]](#)[\[11\]](#) |

Note: Many studies report on total chlorogenic acids (CGAs), 5-CQA, or caffeine as markers for extraction efficiency due to their abundance. Yields of specific diCQA isomers are less commonly reported but follow similar extraction trends.

Table 2: Optimized Parameters for Advanced Extraction Techniques

Parameter	Ultrasound-Assisted Extraction (UAE)	Microwave-Assisted Extraction (MAE)	Reference
Temperature	40 - 51.5 °C	150 - 180 °C	<a href="#">[12]</a> <a href="#">[13]</a>
Time	10 - 50 min	2 - 10 min	<a href="#">[10]</a> <a href="#">[12]</a>
Solvent-to-Solid Ratio	Not specified	15 mL/g	<a href="#">[10]</a>
Power/Frequency	15 W/mL	280 - 500 W	<a href="#">[10]</a> <a href="#">[12]</a> <a href="#">[13]</a>

| Key Observation | UAE can yield extracts with CGA content similar to or higher than conventional methods in less time.[\[8\]](#) | MAE significantly reduces extraction time and can increase yields of specific compounds.[\[10\]](#) |

## Experimental Protocols

This protocol describes a standard method for extracting diCQAs using a solvent-and-heat approach, suitable for most laboratory settings.

### A. Materials and Equipment

- Green coffee beans
- Grinder (e.g., blade or burr grinder)
- Solvent: 70% Ethanol (v/v) in deionized water
- Heating mantle with magnetic stirrer or shaking water bath
- Round-bottom flask or Erlenmeyer flask
- Condenser (recommended to prevent solvent loss)
- Filtration apparatus (e.g., Whatman No. 1 filter paper, vacuum filter)
- Rotary evaporator

- Analytical balance

## B. Procedure

- Sample Preparation: Grind the green coffee beans to a fine powder (particle size < 0.5 mm is recommended).[10] Dry the powder in an oven at 60°C for 4 hours or until a constant weight is achieved.
- Extraction:
  - Weigh 10 g of the dried coffee powder and transfer it to a 250 mL flask.
  - Add 150 mL of the 70% ethanol solvent (a 1:15 solid-to-liquid ratio).[10]
  - Place the flask in a heating mantle or water bath set to 70-80°C.[14][15]
  - Stir the mixture continuously for 60-90 minutes.[15]
- Separation:
  - Allow the mixture to cool to room temperature.
  - Filter the extract through Whatman No. 1 filter paper to separate the solid residue from the liquid supernatant. For higher efficiency, use a vacuum filtration setup.
  - Wash the residue with a small volume (e.g., 20 mL) of the extraction solvent and combine the filtrates to maximize yield.
- Solvent Removal:
  - Concentrate the filtrate using a rotary evaporator at a reduced pressure and a temperature of 40-50°C until the ethanol is completely removed.
  - The remaining aqueous solution can be used for analysis or be freeze-dried (lyophilized) to obtain a stable powder extract.
- Storage: Store the final extract at -20°C in a sealed, light-protected container.

This protocol utilizes ultrasonic energy to enhance extraction efficiency, significantly reducing time and potentially increasing yield.[\[8\]](#)

#### A. Materials and Equipment

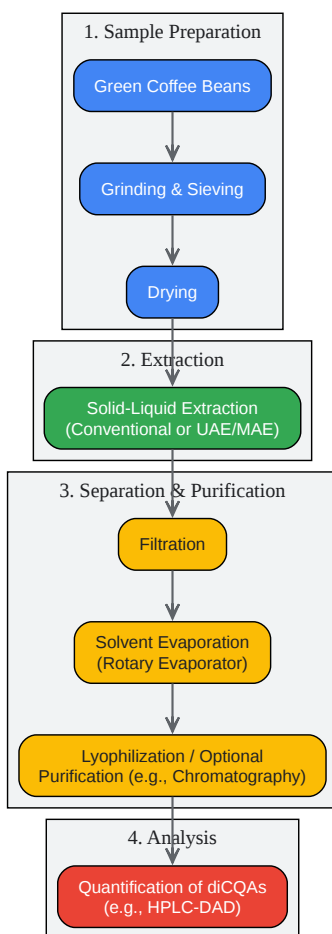
- Same as Protocol 1
- Ultrasonic bath or probe sonicator with temperature control

#### B. Procedure

- Sample Preparation: Prepare the dried coffee bean powder as described in Protocol 1.
- Extraction:
  - Weigh 10 g of the dried coffee powder and transfer it to a 250 mL beaker or flask.
  - Add 150 mL of the 70% ethanol solvent.
  - Place the vessel in an ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the vessel.
  - Set the temperature of the ultrasonic bath to 40°C.[\[12\]](#) Note that prolonged sonication can increase temperature; a cooling system is recommended.
  - Sonicate the mixture for 30 minutes.[\[12\]](#) If using a probe sonicator, operate it in pulsed mode (e.g., 70% duty cycle) to prevent overheating.[\[13\]](#)
- Separation and Concentration: Follow steps 3, 4, and 5 from Protocol 1 to filter, concentrate, and store the extract.

## Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of dicaffeoylquinic acids from coffee beans.



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Caption: Workflow for diCQA extraction from coffee beans.

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